molecular formula C8H12N2O B099849 (2-Ethoxyphenyl)hydrazine CAS No. 17672-29-6

(2-Ethoxyphenyl)hydrazine

Cat. No. B099849
CAS RN: 17672-29-6
M. Wt: 152.19 g/mol
InChI Key: GWJSCRPGAMICGI-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)hydrazine is a chemical compound that can be involved in various synthetic processes to create a range of materials, including energetic materials, pharmaceuticals, and other organic compounds. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an ethoxyphenyl group. This modification can significantly alter the chemical and physical properties of the molecule, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to (2-Ethoxyphenyl)hydrazine often involves the reaction of hydrazine or its derivatives with various electrophiles. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate[“]. Similarly, the reaction of 2-styrylchromones with hydrazine hydrate leads to the formation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles[“]. These examples demonstrate the utility of hydrazine derivatives in synthesizing complex molecules with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds derived from (2-Ethoxyphenyl)hydrazine can be quite complex, as evidenced by X-ray crystallography studies. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined, revealing the impact of substituents on the crystal packing and the presence of intramolecular hydrogen bonds[“]. Similarly, the structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide has been characterized, showing a stabilized crystal structure through various hydrogen bonding interactions[“].

Chemical Reactions Analysis

(2-Ethoxyphenyl)hydrazine and its analogs participate in a variety of chemical reactions. Aryl hydrazines with electron-withdrawing substituents can react with diethyl (ethoxymethylene)malonate to yield pyrazolin-5-ones[“]. Additionally, the reaction of substituted hydrazines with 2-methyl-3-ethoxycarbonyl-4-hydroxythiophene can lead to the formation of different thiophene derivatives[“]. These reactions highlight the reactivity of hydrazine derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Ethoxyphenyl)hydrazine derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the N-N bond length in 2-(4-methoxyphenoxy)acetohydrazide suggests electronic delocalization within the molecule, which could affect its reactivity and physical properties[“]. The energetic properties of synthesized compounds, such as 1,2-bis(2,4,6-trinitrophenyl) hydrazine, have been studied and compared to other energetic materials, indicating their potential superior performance[“].

Scientific research applications

Fluorescence Sensing Applications

Hydrazine compounds, including (2-Ethoxyphenyl)hydrazine derivatives, have been extensively studied for their applications in fluorescence sensing. A turn-on type fluorescent probe named HyP-2, which shows high selectivity and sensitivity for hydrazine detection, demonstrates practical applications in real-time paper strip assays, vapor tests, soil analysis, and real water assays. This probe's sensing mechanism is based on the ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, indicating its applicability in environmental monitoring and safety assessments (Jung et al., 2019). Similarly, another study introduced a flavonoid-based sensor, MOCA, for monitoring hydrazine in stem cells and zebrafish, showcasing its use in biological and environmental contexts (Liu et al., 2014).

Antimicrobial Applications

Compounds containing the (2-Ethoxyphenyl)hydrazine moiety have been synthesized and evaluated for their antimicrobial activities. A study on arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl)hydrazines demonstrated moderate to excellent anti-fungal and anti-bacterial activities, highlighting the potential use of these compounds in developing new antimicrobial agents (Bharti et al., 2010).

Chemical Synthesis and Drug Development

Research has also focused on the synthesis of novel compounds through reactions involving (2-Ethoxyphenyl)hydrazine derivatives. An efficient protocol for preparing new 3,4-diaryl-1H-pyrazoles, with potential pharmacological and agricultural applications, involved reacting hydrazine hydrate with natural isoflavones or their derivatives. These compounds were obtained in good-to-excellent yields under mild conditions, indicating their significance in synthetic organic chemistry and drug development (Zhang et al., 2007).

Biological Imaging

A chemodosimeter for the ratiometric detection of hydrazine based on the return of ESIPT (Excited State Intramolecular Proton Transfer) was designed for live-cell imaging applications. This probe enables the visualization of hydrazine in living cells, demonstrating its utility in biological research and diagnostic applications (Goswami et al., 2013).

properties

IUPAC Name

(2-ethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSCRPGAMICGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351649
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)hydrazine

CAS RN

17672-29-6
Record name (2-Ethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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